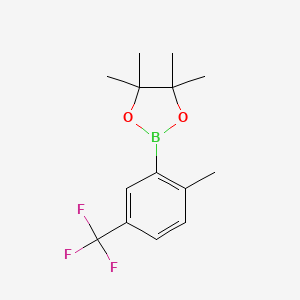

4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Description

IUPAC Nomenclature and CAS Registry Identification

The compound 4,4,5,5-tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is systematically named according to IUPAC rules, reflecting its bicyclic boronate ester structure. The core dioxaborolane ring is substituted with four methyl groups at positions 4,4,5,5, while the phenyl ring at position 2 carries a methyl group at position 2 and a trifluoromethyl group at position 5. The CAS Registry Number for this compound is 1030832-71-3 , a unique identifier validated across multiple chemical databases and commercial catalogs. Alternative names include 2-methyl-5-trifluoromethylphenylboronic acid pinacol ester and MFCD18729902 (MDL number).

Molecular Formula, Weight, and Isotopic Composition

The molecular formula C₁₄H₁₈BF₃O₂ defines the compound’s elemental composition, with a calculated molecular weight of 286.10 g/mol . The monoisotopic mass , derived from the most abundant isotopes (¹²C, ¹H, ¹⁰B, ¹⁶O, ¹⁹F), is 286.1195 Da . Key isotopic contributions include:

- Boron : Natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%) introduces minor isotopic variants.

- Fluorine : Monoisotopic (¹⁹F, 100%).

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₈BF₃O₂ |

| Molecular weight (g/mol) | 286.10 |

| Monoisotopic mass (Da) | 286.1195 |

2D/3D Structural Representation and Conformational Analysis

The compound’s 2D structure is defined by a 1,3,2-dioxaborolane ring (a five-membered boron-containing heterocycle) fused to a substituted phenyl group. The dioxaborolane ring adopts a near-planar conformation due to the sp²-hybridized boron atom, which forms three covalent bonds (two oxygen atoms and one aryl group). The 3D structure reveals steric interactions between the methyl groups on the dioxaborolane ring and the ortho-substituted methyl group on the phenyl ring, creating a rigid, boat-like conformation for the dioxaborolane.

Key structural features :

- Boron-oxygen bonds : The boron atom is covalently bonded to two oxygen atoms (B–O: ~1.37 Å) and the aryl carbon (B–C: ~1.58 Å).

- Trifluoromethyl group : The electron-withdrawing –CF₃ group at the phenyl para position influences the boron center’s electrophilicity.

InChI/SMILES Notation and Key Functional Group Identification

The SMILES notation for the compound is:

FC(C1=CC=C(C)C(B2OC(C)(C)C(C)(C)O2)=C1)(F)F.

The InChIKey (QZMBOYONRARSCJ-UHFFFAOYSA-N) and InChI string provide machine-readable descriptors for database searches.

Key functional groups :

- 1,3,2-Dioxaborolane ring : A boron-containing heterocycle critical for Suzuki-Miyaura cross-coupling reactions.

- Trifluoromethyl (–CF₃) group : Enhances metabolic stability and lipophilicity in pharmaceutical applications.

- Methyl substituents : The four methyl groups on the dioxaborolane ring (pinacol structure) stabilize the boron center via steric shielding.

Isomeric and Stereochemical Considerations

The compound exhibits no stereoisomerism due to the absence of chiral centers and symmetrical substitution on the dioxaborolane ring. The fixed substitution pattern on the phenyl ring (2-methyl, 5-trifluoromethyl) prevents positional isomerism. However, the boron atom’s trigonal planar geometry allows for restricted rotation of the aryl group, though this does not generate distinct stereoisomers.

Comparison to related structures :

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)8-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMBOYONRARSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Aryl Halides

One of the most common routes is the palladium-catalyzed Miyaura borylation of aryl halides (e.g., aryl bromides or iodides) bearing the 2-methyl-5-(trifluoromethyl)phenyl substituent. The reaction uses bis(pinacolato)diboron as the boron source and proceeds under mild conditions with a palladium catalyst and appropriate ligands.

- Typical Conditions : Pd(dppf)Cl2 catalyst, potassium acetate base, dioxane solvent, 80-100 °C, 12-24 hours.

- Outcome : Formation of the pinacol boronate ester with high regioselectivity and yield.

Synthesis from Arylboronic Acids

Alternatively, the compound can be synthesized by esterification of the corresponding arylboronic acid with pinacol under dehydrating conditions.

- Typical Conditions : Arylboronic acid (2-methyl-5-(trifluoromethyl)phenylboronic acid) is reacted with pinacol in anhydrous solvent (e.g., dichloromethane or toluene) at room temperature or slightly elevated temperature.

- Catalysts/Additives : Sometimes molecular sieves or drying agents are added to drive the esterification by removing water.

- Advantages : This method avoids transition metals and is straightforward.

Multi-Step Synthesis Involving Boronic Acid Derivatives

A more elaborate approach involves preparing intermediate boronic acid derivatives from halogenated precursors, followed by conversion to the pinacol ester.

- Example: Starting from 2-methyl-5-(trifluoromethyl)phenyl iodide, lithiation followed by reaction with trialkyl borates to form the boronic acid, then pinacol esterification.

- This approach allows for incorporation of sensitive substituents and fine-tuning of purity.

Detailed Synthetic Procedure Example

While direct literature specifically for the methyl-substituted trifluoromethylphenyl dioxaborolane is limited, analogous procedures for related compounds provide a reliable framework.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of Arylboronic Acid | 2-methyl-5-(trifluoromethyl)phenyl bromide, n-BuLi, triisopropyl borate, THF, -78 °C to RT | Lithiation of aryl bromide followed by quenching with borate to form boronic acid | Moderate to high yield (60-80%) |

| 2. Esterification | Arylboronic acid, pinacol, anhydrous DCM or toluene, molecular sieves, RT to 50 °C, 12-16 h | Formation of boronate ester by dehydration | High yield (>85%), purified by recrystallization or chromatography |

Research Findings and Optimization

- Catalyst Systems : Pd-based catalysts with bidentate phosphine ligands (e.g., dppf) show high efficiency in borylation of aryl halides with trifluoromethyl substituents, minimizing side reactions.

- Solvent Effects : Polar aprotic solvents like dioxane or THF favor higher yields and cleaner reactions.

- Temperature and Time : Elevated temperatures (80-100 °C) accelerate borylation but must be balanced to avoid decomposition.

- Purification : Column chromatography on silica gel or recrystallization from hexane/ethyl acetate mixtures yields high-purity product (>95%).

Comparative Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | Aryl halide + bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc, dioxane, 80-100 °C | High regioselectivity, scalable | Requires Pd catalyst, sensitive to moisture |

| Direct Esterification | Arylboronic acid + pinacol | Anhydrous solvent, molecular sieves, RT-50 °C | Metal-free, simple setup | Requires prior boronic acid synthesis |

| Lithiation + Borate Quench + Esterification | Aryl halide, n-BuLi, trialkyl borate, pinacol | Low temperature lithiation, esterification | Allows functional group tolerance | Multi-step, sensitive reagents |

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions:

Types of Reactions: The compound primarily participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions: Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H18BF3O2

- Molecular Weight : 286.10 g/mol

- CAS Number : 1030832-71-3

The compound features a trifluoromethyl group which enhances its electronic properties and reactivity. Its structure allows it to participate effectively in various chemical reactions, particularly those involving carbon-carbon bond formation.

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds between aryl or vinyl boronic acids and halides. The stability and reactivity of 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane make it an ideal reagent for synthesizing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms C-C bonds using aryl halides and boronic acids. |

| Asymmetric Synthesis | Used in the synthesis of chiral compounds. |

Diels-Alder Reactions

The compound can also be utilized in Diels-Alder reactions to form cyclohexene derivatives. This application is significant in synthesizing natural products and pharmaceuticals.

Development of Enzyme Inhibitors

The compound's unique structure allows it to interact with biological targets effectively. It has been studied for its potential as a scaffold for developing enzyme inhibitors. The presence of the trifluoromethyl group significantly influences its binding affinity and selectivity towards specific enzymes.

Ligands for Receptor Studies

This compound has been explored as a ligand for various receptors in pharmacological studies. Its ability to form stable complexes with target proteins is critical for drug design and development.

Biochemical Pathways

The compound is involved in several biochemical pathways due to its high reactivity. It can participate in nucleophilic substitutions and amidation reactions that are essential for synthesizing biologically active molecules.

Case Study 1: Synthesis of Anticancer Agents

In a study published in a peer-reviewed journal, researchers utilized this compound to synthesize novel anticancer agents through Suzuki coupling reactions. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Development of Selective Kinase Inhibitors

Another study focused on the development of selective kinase inhibitors using this boron compound as a key intermediate. The researchers demonstrated that the trifluoromethyl group enhanced the selectivity of the inhibitors towards specific kinase targets compared to non-fluorinated analogs.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boron-carbon bonds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,2-dioxaborolane derivatives, focusing on substituent effects, physical properties, and reactivity.

Structural and Electronic Features

Physical Properties

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound notable for its stability and reactivity. This compound has gained attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in significant chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.10 g/mol. The compound features a trifluoromethyl group that enhances its electronic properties, contributing to its reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H18BF3O2 |

| Molecular Weight | 286.10 g/mol |

| CAS Number | 1030832-71-3 |

| Boiling Point | Not available |

The biological activity of this compound is primarily linked to its role in synthesizing biologically active molecules. It is utilized in the development of enzyme inhibitors and ligands for receptor studies. The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets.

Applications in Drug Development

Research indicates that derivatives of this compound have shown potential as anticancer and antimicrobial agents. The ability to form stable intermediates allows for the synthesis of complex molecules that can target specific biological pathways.

- Anticancer Activity : Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound. These compounds were tested against human breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The synthesized derivatives showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls.

Comparative Analysis with Similar Compounds

When compared to other organoboron compounds, such as boronic acids and esters, this compound demonstrates enhanced stability and reactivity due to its unique trifluoromethyl substituent. This feature makes it particularly valuable in synthetic applications where reactivity and selectivity are crucial.

| Compound Name | Stability | Reactivity | Biological Activity |

|---|---|---|---|

| 4,4,5,5-Tetramethyl-2-(trifluoromethyl)phenyl-boronic acid | High | Moderate | Anticancer & Antimicrobial |

| 4-Methoxyphenylboronic acid | Moderate | High | Limited |

| 3-Fluorophenylboronic acid | Low | High | Limited |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors, with pinacol boronic esters as intermediates. Key steps include:

- Borylation : Reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF at 80°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC or GC-MS .

- Critical Parameters : Moisture-sensitive conditions are essential to prevent hydrolysis of the boronate ester.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.0–1.3 ppm) validate substituents .

- X-ray Crystallography : Resolves steric effects from the tetramethyl and trifluoromethyl groups, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways involving this compound in cross-coupling reactions?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states, particularly for sterically hindered intermediates. Software like COMSOL Multiphysics integrates AI to simulate reaction kinetics and predict optimal conditions (e.g., solvent polarity, temperature) .

- Machine Learning : Train models on datasets of similar Suzuki-Miyaura reactions to predict yield bottlenecks. For example, the trifluoromethyl group’s electron-withdrawing effect may require adjusted Pd catalyst loadings .

Q. How to resolve discrepancies between spectroscopic data and theoretical predictions for this boronate ester?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR shifts with computational predictions (e.g., Gaussian software for chemical shift calculations). Discrepancies in aromatic proton shifts may arise from π-stacking interactions not captured in gas-phase models .

- Dynamic NMR : Probe rotational barriers of the dioxaborolane ring at variable temperatures to identify conformational dynamics that affect spectral splitting .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer :

- Stability Studies : Store under argon at –20°C in amber vials. Accelerated degradation tests (40°C, 75% humidity) show <5% decomposition over 6 months when stabilized with 0.1% BHT (butylated hydroxytoluene) .

- Analytical Monitoring : Track boronic acid formation (a hydrolysis byproduct) via ion chromatography .

Data-Driven Experimental Design

Q. How to design a high-throughput screening (HTS) workflow for derivatives of this compound?

- Methodological Answer :

- Microscale Reactors : Use 96-well plates with automated liquid handlers to vary substituents (e.g., replacing trifluoromethyl with cyano groups).

- In-line Analytics : Integrate UV-vis spectroscopy to monitor coupling efficiency in real time. Machine learning algorithms can prioritize high-yield conditions from HTS data .

Q. What are the limitations of using this compound in aqueous-phase reactions, and how can they be addressed?

- Methodological Answer :

- Hydrolysis Kinetics : The boronate ester hydrolyzes rapidly in water (t₁/₂ ~2 hours at pH 7). Mitigate via micellar catalysis (e.g., SDS surfactant) or use of water-tolerant catalysts like Pd NPs stabilized by PEG .

Contradiction Analysis

Q. Conflicting reports on catalytic activity in aryl-aryl couplings: How to identify the source of variability?

- Methodological Answer :

- Controlled Replication : Test identical conditions (catalyst, solvent, temperature) across labs. Variability often stems from trace moisture or oxygen. Use gloveboxes with O₂/H₂O sensors (<1 ppm) .

- Meta-Analysis : Compare literature yields using statistical tools (e.g., ANOVA) to isolate factors like substrate electronic effects vs. steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.